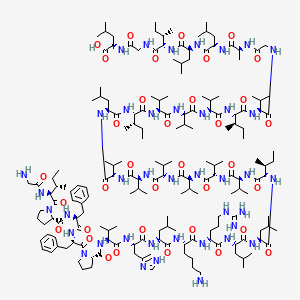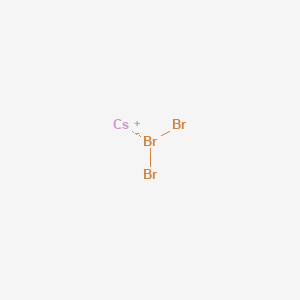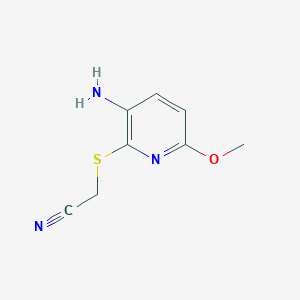
N1-Methyl-DG cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Methyl-deoxyguanosine (N1-Methyl-DG cep) is a methylated nucleoside base primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . This compound is particularly significant in understanding the effects of methylation on DNA structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Methyl-DG cep can be synthesized through the methylation of deoxyguanosine. The methylation process typically involves the use of SN2 alkylating reagents such as methyl methanesulfonate and dimethylsulfate, which react with the N1 position of adenine . The reaction conditions often require anhydrous solutions and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-DG cep undergoes various chemical reactions, including:
Oxidation: This reaction can alter the methyl group, affecting the compound’s stability and function.
Reduction: Reduction reactions can reverse the methylation, potentially restoring the original deoxyguanosine structure.
Substitution: Substitution reactions can replace the methyl group with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N1-methyl-guanine, while substitution reactions can yield various methylated derivatives .
Scientific Research Applications
N1-Methyl-DG cep has a wide range of applications in scientific research:
Chemistry: Used to study the effects of methylation on nucleosides and nucleotides.
Biology: Helps in understanding DNA repair mechanisms and the role of methylation in gene expression.
Medicine: Investigated for its potential role in cancer research, particularly in understanding how methylation affects tumor suppressor genes.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
N1-Methyl-DG cep exerts its effects by altering the hydrogen bonding of adenine-thymine base pairs in DNA. The methylation at the N1 position disrupts the Watson-Crick base pairing, leading to Hoogsteen base pairing. This alteration affects DNA replication and repair processes. The enzyme AlkB repairs this compound lesions by direct reversal, making it a critical target in understanding DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
N1-Methyladenine: Another methylated nucleoside used in DNA damage studies.
3-Methylcytosine: Studied for its role in DNA methylation and gene expression.
N1-Methylpseudouridine: Used in mRNA therapy and vaccine development.
Uniqueness
N1-Methyl-DG cep is unique due to its specific methylation at the N1 position of deoxyguanosine, which significantly alters DNA structure and function. This makes it particularly valuable in studying DNA repair mechanisms and the effects of methylation on genetic stability .
Properties
Molecular Formula |
C44H55N8O7P |
|---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H55N8O7P/c1-30(2)52(31(3)4)60(57-25-13-24-45)59-37-26-39(51-29-46-40-41(51)48-43(47-28-49(5)6)50(7)42(40)53)58-38(37)27-56-44(32-14-11-10-12-15-32,33-16-20-35(54-8)21-17-33)34-18-22-36(55-9)23-19-34/h10-12,14-23,28-31,37-39H,13,25-27H2,1-9H3/b47-28+/t37-,38+,39+,60?/m0/s1 |
InChI Key |
OOBQUSBPPMAQQI-MEFKARAVSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)/N=C/N(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


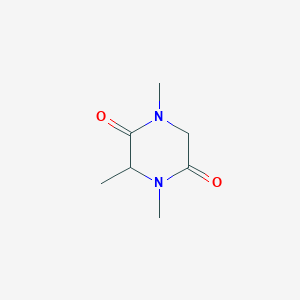
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
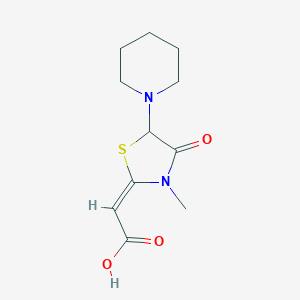
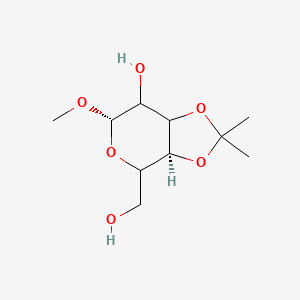
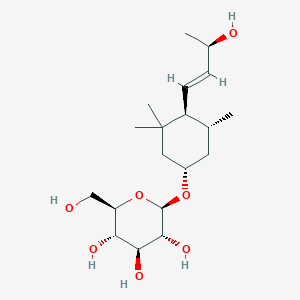
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)

![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
